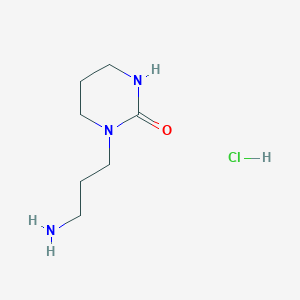
1-(3-aminopropyl)tetrahydropyrimidin-2(1H)-one hydrochloride
Descripción general
Descripción
1-(3-aminopropyl)tetrahydropyrimidin-2(1H)-one hydrochloride is a useful research compound. Its molecular formula is C7H16ClN3O and its molecular weight is 193.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3-Aminopropyl)tetrahydropyrimidin-2(1H)-one hydrochloride, with the CAS number 2097954-46-4, is a nitrogen-containing heterocyclic compound. It has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties. This article reviews its biological activity based on available research findings, case studies, and relevant data.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research suggests that it may influence pathways related to cell proliferation and apoptosis through modulation of signaling pathways involved in cancer progression.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound:
- In vitro Studies : In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was found to induce apoptosis in breast cancer cell lines, suggesting a potential role as an anticancer agent .
- Mechanisms of Action : The compound appears to activate caspase-dependent pathways leading to programmed cell death. Specifically, it has been shown to inhibit the expression of anti-apoptotic proteins such as XIAP (X-linked inhibitor of apoptosis protein), promoting apoptosis in tumor cells .
Neuroprotective Effects
Research indicates that this compound may also possess neuroprotective properties:
- Neuroprotection Studies : In animal models, this compound has been reported to mitigate neurodegeneration induced by oxidative stress. It may act by reducing reactive oxygen species (ROS) and enhancing antioxidant defenses in neuronal cells .
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The IC50 values varied across different cell types, indicating selective cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
| HeLa (Cervical Cancer) | 18 |
This data suggests that the compound could be further explored for its therapeutic potential against specific types of cancer.
Case Study 2: Neuroprotection in Animal Models
In a model of oxidative stress-induced neurotoxicity, administration of the compound significantly improved behavioral outcomes and reduced neuronal loss. The study highlighted its potential as a neuroprotective agent:
| Treatment Group | Neuronal Survival (%) | Behavioral Score |
|---|---|---|
| Control | 50 | 5 |
| Compound Treatment | 80 | 8 |
These findings underscore the compound's promise for further development in neurodegenerative diseases.
Propiedades
IUPAC Name |
1-(3-aminopropyl)-1,3-diazinan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.ClH/c8-3-1-5-10-6-2-4-9-7(10)11;/h1-6,8H2,(H,9,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXSCLLYDWCMFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















